Melissic acid

Description

Triacontanoic acid has been reported in Panax pseudoginseng, Haloxylon salicornicum, and other organisms with data available.

Properties

IUPAC Name |

triacontanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h2-29H2,1H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOCUJPBKOZGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

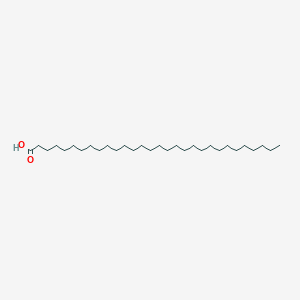

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075052 | |

| Record name | Triacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Triacontanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Melissic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-50-3 | |

| Record name | Triacontanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triacontanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIACONTANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacontanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIACONTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLT2OTQ105 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Melissic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93.5 - 94 °C | |

| Record name | Melissic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Melissic Acid: A Comprehensive Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melissic acid, also known as triacontanoic acid, is a very-long-chain saturated fatty acid with the chemical formula C₃₀H₆₀O₂. Its extended hydrocarbon tail imparts distinct physical properties that are of significant interest in various fields, including materials science, biochemistry, and pharmacology. This technical guide provides a detailed examination of the physical characteristics of melissic acid, complete with quantitative data, general experimental methodologies, and a logical workflow for property determination.

Core Physical Properties

Melissic acid is a white, waxy solid at room temperature. Its highly nonpolar nature, a consequence of its long aliphatic chain, governs its solubility and thermal behavior.

Quantitative Physical Data

The following table summarizes the key physical properties of melissic acid compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₆₀O₂ | |

| Molecular Weight | 452.80 g/mol | |

| Melting Point | 92-94 °C | |

| Boiling Point | 483.65 °C (rough estimate) | |

| Density | 0.873 g/cm³ | |

| Appearance | White to light yellow powder/crystal | |

| Solubility in Water | Practically insoluble | |

| Solubility in Organic Solvents | Soluble in chloroform (25 mg/mL), DMSO (5 mg/mL), and hot dioxane. |

Experimental Protocols

While specific, detailed experimental procedures for melissic acid are proprietary to the conducting laboratories, the following outlines standard methodologies for determining the key physical properties of long-chain fatty acids.

Determination of Melting Point

The melting point of a solid fatty acid like melissic acid is a key indicator of its purity and is typically determined using the capillary method.

Principle: A small, powdered sample of the substance is heated in a sealed capillary tube immersed in a temperature-controlled bath. The temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (manual or digital)

-

Capillary tubes

-

Thermometer (calibrated)

-

Heating medium (e.g., silicone oil)

Procedure:

-

A small amount of finely powdered, dry melissic acid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For pure substances, this range is typically narrow.

Determination of Solubility

The solubility of melissic acid in various solvents is determined by preparing saturated solutions and quantifying the amount of dissolved solute.

Principle: A surplus of the fatty acid is mixed with a known volume of a solvent and allowed to reach equilibrium at a specific temperature. The concentration of the dissolved fatty acid in the supernatant is then measured.

Apparatus:

-

Constant temperature bath or shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-MS, HPLC)

Procedure:

-

An excess amount of melissic acid is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated in a constant temperature bath for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

The saturated solution is then centrifuged to separate the undissolved solid.

-

A known aliquot of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique. For instance, after derivatization to a more volatile ester, gas chromatography-mass spectrometry (GC-MS) can be employed for accurate quantification.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a solid fatty acid like melissic acid.

Caption: Logical workflow for determining the physical properties of melissic acid.

Conclusion

The physical properties of melissic acid, particularly its high melting point and low aqueous solubility, are direct consequences of its long, saturated hydrocarbon chain. These characteristics are crucial for its applications in various industrial and research settings, including its use as a lubricant, in cosmetics, and as a biochemical standard. The methodologies outlined in this guide provide a framework for the consistent and accurate determination of these important physical parameters.

Triacontanoic Acid: A Technical Guide to Its Natural Sources, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacontanoic acid, also known as melissic acid, is a very long-chain saturated fatty acid with the chemical formula C30H60O2.[1] It is a white, waxy solid naturally present in a variety of plant and insect waxes.[1] This technical guide provides a comprehensive overview of the natural sources of triacontanoic acid, the history of its discovery and synthesis, detailed experimental protocols for its isolation and quantification, and an exploration of its known biological activities.

Discovery and Synthesis

The name "melissic acid" is derived from the Greek word "melissa," meaning bee, as it was first discovered in beeswax.[1] The chemical synthesis of n-triacontanoic acid was first achieved by Bleyberg and Ulrich in 1931, and independently by G.M. Robinson in 1934. These early syntheses were significant achievements in organic chemistry, confirming the structure of this long-chain fatty acid.

Natural Sources and Quantitative Data

Triacontanoic acid is a constituent of many natural waxes, where it can be found as a free fatty acid or esterified to long-chain alcohols. Its concentration varies significantly depending on the source.

Table 1: Natural Sources of Triacontanoic Acid

| Natural Source | Common Name | Typical Location of Acid | Quantitative Data (approximate) | References |

| Apis mellifera secretion | Beeswax | Free fatty acid fraction | The free fatty acid content in beeswax is 10-15%. Within this, triacontanoic acid (melissic acid) and montanic acid collectively account for about 2%. | [2] |

| Saccharum officinarum | Sugarcane | Cuticular wax (press mud) | Found in a mixture of C24-C36 fatty acids (D-003). It is the second most abundant acid after octacosanoic acid. The total unesterified wax acid content is 5-10% of the crude wax. | [3] |

| Cocos nucifera | Coconut Oil | Oil | Presence is noted, but specific quantitative data is not readily available in the reviewed literature. | |

| Phoenix dactylifera L. | Date Palm | Seeds and Leaves | Identified as a methyl ester in n-hexane extracts, but its percentage in the total fatty acid profile is not specified. | |

| Various Plants | Plant Cuticular Waxes | Epicuticular and Intracuticular Wax | Present as a very long-chain fatty acid in the cuticular waxes of numerous plants, often alongside other fatty acids, alcohols, and alkanes. |

Experimental Protocols

The isolation and quantification of triacontanoic acid from natural sources typically involve solvent extraction, often followed by saponification to liberate the free acid from esters, and subsequent chromatographic analysis.

Protocol 1: Extraction and Quantification of Triacontanoic Acid from Plant Wax

This protocol provides a general methodology for the extraction of total waxes and subsequent analysis of the fatty acid components, including triacontanoic acid.

1. Extraction of Total Wax (Soxhlet Extraction)

-

Sample Preparation: Dry the plant material (e.g., sugarcane press mud, dried leaves) at 60°C to a constant weight. Grind the dried material into a coarse powder to increase the surface area for extraction.

-

Soxhlet Setup:

-

Weigh approximately 20-30 g of the powdered plant material and place it into a cellulose extraction thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with a suitable solvent, such as n-hexane or ethanol, to about two-thirds of its volume.[4][5][6][7][8]

-

Assemble the Soxhlet apparatus with the flask on a heating mantle and a condenser on top.

-

-

Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample. The solvent will extract the wax and, once the chamber is full, the solvent will siphon back into the round-bottom flask. Allow this process to run for 6-8 hours to ensure complete extraction.[8]

-

Solvent Removal: After extraction, cool the apparatus. Remove the solvent from the extract using a rotary evaporator at 40°C to yield the crude wax extract.[4]

2. Saponification of Crude Wax

-

Reaction Setup:

-

Extraction of Non-Saponifiable Matter:

-

After cooling, transfer the mixture to a separatory funnel.

-

Extract the non-saponifiable components (like long-chain alcohols and alkanes) by washing three times with 50 mL of n-hexane.

-

Combine the aqueous-ethanolic layers containing the sodium salts of the fatty acids.

-

-

Acidification and Isolation of Free Fatty Acids:

-

Acidify the aqueous-ethanolic solution to a pH of approximately 2 with 6 M hydrochloric acid (HCl). This will protonate the fatty acid salts, making them insoluble.

-

Extract the free fatty acids three times with 50 mL of n-hexane or chloroform.

-

Combine the organic layers, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the free fatty acid fraction.

-

3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

For accurate analysis by Gas Chromatography (GC), the polar carboxylic acid group must be derivatized to a more volatile ester.

-

Methylation:

-

Dissolve 10-20 mg of the extracted fatty acid fraction in 2 mL of a 12% (w/w) solution of boron trichloride (BCl3) in methanol in a reaction vial.

-

Heat the vial at 60°C for 10 minutes.

-

After cooling, add 1 mL of water and 1 mL of hexane to the vial.

-

Shake vigorously to partition the FAMEs into the hexane layer.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

-

4. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30m x 0.25mm i.d., 0.25µm film thickness).[10]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 120°C

-

Ramp to 280°C at 5°C/min

-

Hold at 280°C for 10 minutes.

-

(Note: The temperature program should be optimized based on the specific instrument and column used.)

-

-

Injection: 1 µL of the FAMEs solution is injected in splitless mode.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

-

Identification and Quantification:

-

Identify the methyl triacontanoate peak by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantify the amount of triacontanoic acid by using an internal standard (e.g., heptadecanoic acid) added at the beginning of the sample preparation and creating a calibration curve with known concentrations of a triacontanoic acid standard.

-

References

- 1. Melissic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sugarcane Wax - A Par Excellent by-Product of Sugar Industry - A Review [arccjournals.com]

- 4. benchchem.com [benchchem.com]

- 5. hielscher.com [hielscher.com]

- 6. youtube.com [youtube.com]

- 7. Soxhlet extraction process: Significance and symbolism [wisdomlib.org]

- 8. soxhlet extraction method: Topics by Science.gov [science.gov]

- 9. matec-conferences.org [matec-conferences.org]

- 10. gcms.cz [gcms.cz]

An In-depth Technical Guide on the Biosynthesis of Melissic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melissic acid, a saturated very-long-chain fatty acid (VLCFA) with a 30-carbon backbone, plays a crucial role in the formation of protective surface lipids in plants, such as cuticular waxes and suberin. Its biosynthesis is a specialized elongation process that occurs in the endoplasmic reticulum, extending precursor fatty acids beyond the more common C16 and C18 lengths. This technical guide provides a comprehensive overview of the enzymatic machinery and regulatory networks governing melissic acid synthesis in plants. We delve into the core components of the fatty acid elongase (FAE) complex, with a particular focus on the key enzymes that determine the exceptional chain length of melissic acid. This document summarizes quantitative data from relevant plant mutant studies, outlines detailed experimental protocols for the analysis of VLCFAs, and presents visual diagrams of the biosynthetic pathways and experimental workflows to facilitate a deeper understanding of this fundamental aspect of plant lipid metabolism.

Introduction to Melissic Acid and its Significance in Plants

Melissic acid (30:0) is a vital component of the complex mixture of lipids that constitute the plant cuticle, an essential barrier that protects terrestrial plants from various environmental stresses, including desiccation, UV radiation, and pathogen attack.[1][2] As a precursor to various wax components, the abundance and chain length of melissic acid and other VLCFAs directly influence the physical and chemical properties of the cuticle.[3] Understanding the biosynthesis of melissic acid is therefore critical for developing strategies to enhance plant resilience and for potential biotechnological applications in the production of specialty chemicals.

The Biosynthetic Pathway of Melissic Acid

The synthesis of melissic acid is carried out by the fatty acid elongase (FAE) complex located in the endoplasmic reticulum. This multienzyme complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl-CoA chain. The overall process can be broken down into four key enzymatic reactions that are repeated in each elongation cycle.[4][5]

The core reactions of the FAE complex are:

-

Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA with malonyl-CoA, forming a β-ketoacyl-CoA and releasing CO2. This is the rate-limiting step and the primary determinant of substrate specificity.[5][6]

-

Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the β-keto group to a hydroxyl group, yielding a β-hydroxyacyl-CoA.[7]

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule, creating a trans-2,3-enoyl-CoA.[7]

-

Reduction: An enoyl-CoA reductase (ECR) reduces the double bond, resulting in an acyl-CoA that is two carbons longer than the initial substrate.[5]

This elongated acyl-CoA can then serve as a substrate for a subsequent round of elongation until the final chain length of 30 carbons is achieved.

Diagram of the Fatty Acid Elongation Cycle

References

- 1. Arabidopsis ECERIFERUM2 Is a Component of the Fatty Acid Elongation Machinery Required for Fatty Acid Extension to Exceptional Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Arabidopsis cer26 mutant, like the cer2 mutant, is specifically affected in the very long chain fatty acid elongation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The SHINE Clade of AP2 Domain Transcription Factors Activates Wax Biosynthesis, Alters Cuticle Properties, and Confers Drought Tolerance when Overexpressed in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cuticular Waxes of Arabidopsis thaliana Shoots: Cell-Type-Specific Composition and Biosynthesis | MDPI [mdpi.com]

- 6. ArabidopsisKCS5 and KCS6 Play Redundant Roles in Wax Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wax and cutin mutants of Arabidopsis: Quantitative characterization of the cuticular transport barrier in relation to chemical composition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Composition of Beeswax with a Focus on Melissic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beeswax, a natural wax produced by honey bees of the genus Apis, is a complex organic mixture that has been utilized for millennia in applications ranging from cosmetics and pharmaceuticals to food processing and industrial manufacturing.[1][2] Its unique physicochemical properties, such as a high melting point, plasticity, and insolubility in water, are a direct result of its intricate chemical composition.[3][4] Chemically, beeswax is predominantly a mixture of esters of fatty acids, long-chain alcohols, and hydrocarbons.[1][5][6]

This technical guide provides an in-depth examination of the chemical composition of beeswax, with a specific focus on melissic acid, a very long-chain saturated fatty acid found within the free fatty acid fraction. It details the quantitative composition of beeswax, outlines comprehensive experimental protocols for its analysis, and presents a visual workflow for these analytical procedures. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the material's composition and the methodologies for its characterization.

Chemical Composition of Beeswax

Beeswax is a complex matrix of over 300 different chemical compounds.[3][7] The exact composition can vary depending on the bee species, their diet, and local environmental factors.[6] However, the major constituents fall into several primary chemical classes. The main components are esters of fatty acids and various long-chain alcohols, hydrocarbons, and free fatty acids.[1][5][8][9]

Major Chemical Classes in Beeswax

The principal components of beeswax from Apis mellifera are summarized in the table below.

| Component Class | Typical Percentage (%) | Description | Key Components |

| Wax Esters (Mono-, Di-, Tri-) | 65 - 80% | Esters formed from long-chain fatty acids (C16-C32) and long-chain alcohols (C24-C34). They are the primary contributors to the structural properties of beeswax.[2][5][6] | Triacontanyl palmitate, Myricyl palmitate.[1][8] |

| Hydrocarbons | 12 - 16% | A mix of odd-numbered, straight-chain alkanes (C21-C33) and some alkenes. These influence the hardness and melting point of the wax.[5][6][10] | Hentriacontane (C31), Nonacosane (C29).[8][9] |

| Free Fatty Acids | 12 - 14% | Primarily saturated fatty acids with chain lengths from C24 to C32. These acids contribute to the characteristic scent and can affect the emulsification properties of beeswax.[5][7] | Cerotic acid, Montanic acid, Melissic acid .[1][8][9] |

| Free Fatty Alcohols | ~1% | Long-chain primary alcohols (C28-C35).[5] | n-Octacosanol, Myricyl alcohol.[8] |

| Other Compounds | ~6% | Includes minor esters, hydroxy esters, propolis, pollen, and volatile compounds that contribute to the aroma.[2][3] | Flavonoids, aromatic substances. |

Table 1: Summary of the major chemical classes in Apis mellifera beeswax and their typical quantitative ranges. Data synthesized from multiple sources.[2][4][5][7][11]

Focus on Melissic Acid (Triacontanoic Acid)

Melissic acid, also known as triacontanoic acid, is a very long-chain saturated fatty acid with the chemical formula CH₃(CH₂)₂₈COOH.[12][13] Its name is derived from the Greek word for bee, melissa, as it is a known constituent of beeswax.[12][14]

-

Chemical Properties:

Melissic acid is a component of the free fatty acid fraction of beeswax, which typically constitutes 12-14% of the total weight.[5][9] Within this fraction, it is present alongside other long-chain acids such as cerotic acid and montanic acid.[8][9]

Experimental Protocols for Compositional Analysis

The characterization of beeswax's complex composition requires sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and commonly used method for identifying and quantifying the individual components.[7][10][16] High-performance liquid chromatography (HPLC) is also employed, particularly for the analysis of specific additives or contaminants like acaricides.[17][18]

Sample Preparation and Extraction

Proper sample preparation is critical for accurate analysis. The goal is to obtain a clean, representative sample free from physical impurities and to isolate the compounds of interest.

-

Homogenization and Purification:

-

Melt the raw beeswax sample (e.g., from honeycombs) in boiling water to remove physical impurities such as propolis, pollen, and other hive debris.[7] The purified wax will float on the surface.

-

For already refined wax, gentle heating without water is sufficient to ensure homogeneity.[7] Avoid temperatures above 85°C to prevent discoloration.[1]

-

Store samples in the dark at 4°C until analysis.[16]

-

-

Solvent Extraction (for GC-MS/HPLC):

-

Dissolve a precisely weighed amount of the purified beeswax (e.g., 20 mg) in a suitable organic solvent such as dichloromethane (DCM) or a hexane mixture.[16]

-

For separating specific classes, solid-phase extraction (SPE) can be used. For instance, hydrocarbons can be isolated using an alumina column.[10]

-

Protocol for GC-MS Analysis

This protocol provides a generalized procedure for the comprehensive analysis of beeswax components, including fatty acids, esters, and hydrocarbons.

-

Derivatization (for Fatty Acids and Alcohols):

-

To analyze non-volatile components like fatty acids and alcohols, they must be derivatized to form volatile esters.

-

For fatty acid analysis, dissolve the sample in a solvent mixture (e.g., DCM and methanol) and add a derivatizing agent such as 14% boron trifluoride (BF₃) in methanol.[16] Heat the mixture to complete the reaction.

-

Alternatively, for simultaneous analysis of multiple compound classes, silylation reagents can be used.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.[19]

-

Mass Spectrometer: Agilent 5975C, Thermo Scientific DSQ II, or equivalent.[16][19]

-

Column: A non-polar capillary column is typically used, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or ZB-5HT INFERNO (20 m x 0.18 mm, 0.18 µm film thickness).[10][19]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.2 mL/min).[10][19]

-

Injector: Operate in splitless mode. Set the injector temperature to 280-320°C.[10][19]

-

Oven Temperature Program: A typical program starts at a low temperature, ramps up to a high temperature, and holds to ensure elution of all compounds.

-

Mass Spectrometer Settings:

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra with established libraries (e.g., NIST Mass Spectral Library).[10][16]

-

Confirm identification using retention indices of known standards.

-

Quantify compounds by integrating peak areas, often using an internal standard (e.g., squalane for hydrocarbons) for improved accuracy.[10]

-

Protocol for HPLC Analysis

HPLC is particularly useful for analyzing residues or specific non-volatile compounds without derivatization.

-

Instrumentation and Conditions:

-

HPLC System: System with a photodiode array (PDA) detector.[17]

-

Column: A reverse-phase C18 column (e.g., 5 µm, 4.6 x 250 mm) is commonly used.[18]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 90:10 v/v).[18]

-

Flow Rate: Typically 1.0 - 1.4 mL/min.[18]

-

Column Temperature: Maintained at 30°C.[18]

-

Detector: PDA detector set to a wavelength appropriate for the analytes of interest.[17][18]

-

-

Data Analysis:

-

Identify compounds by comparing retention times with analytical standards.

-

Quantify using a calibration curve constructed from standards of known concentrations.

-

Visualization of Experimental Workflow

The logical flow from sample acquisition to final data analysis for beeswax characterization is critical for reproducible research. The following diagram illustrates this standard workflow.

Caption: A diagram illustrating the experimental workflow for beeswax compositional analysis.

Biological Activity and Signaling Pathways

While melissic acid is a known biochemical, its specific roles in molecular signaling pathways are not extensively documented in publicly available literature.[15][22] It is classified as a very long-chain fatty acid, and compounds in this class are generally involved in lipid metabolism and membrane structure.[14][22] Propolis, which is often found as a minor component in raw beeswax, contains numerous flavonoids and phenolic compounds with demonstrated antioxidant activity.[23] However, specific signaling pathways modulated by melissic acid itself remain an area for future investigation.

Conclusion

Beeswax is a valuable natural product with a highly complex chemical profile dominated by wax esters, hydrocarbons, and free fatty acids. Melissic acid is a notable component of the free fatty acid fraction. A thorough understanding of this composition is essential for quality control, authentication, and the development of new applications in the pharmaceutical and cosmetic industries. The analytical protocols outlined in this guide, particularly GC-MS, provide a robust framework for the detailed characterization of beeswax, enabling researchers to precisely identify and quantify its constituents. Future research into the specific biological activities and signaling pathways of individual components like melissic acid could unlock new therapeutic and industrial applications.

References

- 1. Beeswax - Wikipedia [en.wikipedia.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. About Beeswax | Bee Culture [beeculture.com]

- 4. research.annemariemaes.net [research.annemariemaes.net]

- 5. fao.org [fao.org]

- 6. What Is Beeswax Made Of? Composition & Key Components - Alphawax [alphawax.com]

- 7. tandfonline.com [tandfonline.com]

- 8. topbeehive.com [topbeehive.com]

- 9. The main components of beeswax - Knowledge - Cangzhou Senlin Wax Industry Co., Ltd [beeswaxcn.com]

- 10. scispace.com [scispace.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Melissic acid - Wikipedia [en.wikipedia.org]

- 13. Triacontanoic acid | C30H60O2 | CID 10471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. MELISSIC ACID - Ataman Kimya [atamanchemicals.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. irsm.cas.cz [irsm.cas.cz]

- 17. Determination of synthetic acaricides residues in beeswax by high-performance liquid chromatography with photodiode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection of flumethrin acaricide residues from honey and beeswax using high performance liquid chromatography (HPLC) technique - Journal of King Saud University - Science [jksus.org]

- 19. uvadoc.uva.es [uvadoc.uva.es]

- 20. mdpi.com [mdpi.com]

- 21. Detection of Fluvalinate Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]

- 22. Human Metabolome Database: Showing metabocard for Melissic acid A (HMDB0030925) [hmdb.ca]

- 23. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Triacontanoic Acid

CAS Number: 506-50-3

This technical guide provides a comprehensive overview of triacontanoic acid, also known as melissic acid, tailored for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, analytical methodologies, synthesis, and biological activities, with a focus on its therapeutic potential.

Physicochemical Properties

Triacontanoic acid is a saturated very-long-chain fatty acid with the chemical formula C₃₀H₆₀O₂. It is a waxy, white solid at room temperature and is found in various natural sources, including beeswax and plant waxes.[1][2] Due to its long hydrophobic carbon chain, it is practically insoluble in water but soluble in organic solvents like ethanol and chloroform.[1]

Table 1: Physicochemical Properties of Triacontanoic Acid

| Property | Value | Reference(s) |

| CAS Number | 506-50-3 | [3] |

| Molecular Formula | C₃₀H₆₀O₂ | [3] |

| Molar Mass | 452.8 g/mol | [1] |

| Melting Point | 93.5 - 94 °C | [1] |

| Boiling Point | 441.4 °C at 760 mmHg (Predicted) | [4] |

| Solubility | DMSO: 5 mg/mL (Sonication recommended) | [5] |

| InChI Key | VHOCUJPBKOZGJD-UHFFFAOYSA-N | [3] |

Analytical Characterization

Accurate identification and quantification of triacontanoic acid are crucial for research and development. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the analysis of fatty acids. For GC analysis, triacontanoic acid is typically derivatized to its more volatile fatty acid methyl ester (FAME).[6]

Experimental Protocol: GC-MS Analysis of Triacontanoic Acid as its Methyl Ester

-

Derivatization to FAME:

-

Weigh 1-25 mg of the triacontanoic acid sample into a micro-reaction vessel.

-

Add 2 mL of 12% (w/w) Boron trichloride-methanol solution.

-

Heat the mixture at 60°C for 5-10 minutes.

-

After cooling, add 1 mL of water and 1 mL of hexane.

-

Shake the vessel vigorously to extract the FAME into the hexane layer.

-

Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

-

-

GC-MS Parameters:

-

Column: A capillary column suitable for FAME analysis, such as one with a polyethylene glycol stationary phase (e.g., Omegawax) or a biscyanopropyl phase for isomer separation.[6]

-

Injector Temperature: 220°C (splitless injection).[7]

-

Oven Temperature Program:

-

Initial temperature: 70°C.

-

Ramp to 170°C at 11°C/min.

-

Ramp to 175°C at 0.8°C/min.

-

Ramp to 220°C at 20°C/min and hold for 2.5 minutes.[7]

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

-

MS Detector: Operated in single-ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of triacontanoate methyl ester.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of triacontanoic acid.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by a triplet corresponding to the terminal methyl protons (CH₃) at approximately δ 0.88 ppm, a large multiplet for the methylene protons ((CH₂)₂₇) in the long aliphatic chain between δ 1.25 and 1.63 ppm, and a triplet for the methylene protons alpha to the carboxyl group (α-CH₂) at around δ 2.35 ppm. The acidic proton of the carboxyl group (COOH) will appear as a broad singlet at a variable chemical shift, typically above δ 10 ppm.[1][9]

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show a peak for the carboxyl carbon (COOH) around δ 180 ppm. The methylene carbon alpha to the carboxyl group (α-CH₂) appears at approximately δ 34 ppm. The long chain of methylene carbons will produce a series of peaks between δ 22 and 32 ppm, and the terminal methyl carbon (CH₃) will be observed at around δ 14 ppm.[1][9]

Synthesis and Purification

While triacontanoic acid can be isolated from natural sources, chemical synthesis allows for the production of high-purity material for research purposes.

Synthesis of Triacontanoic Acid

Historically, the synthesis of n-triacontanoic acid has been reported by Robinson and others, often involving multi-step processes starting from more readily available fatty acids like stearic acid.[2][10] A general synthetic approach involves chain elongation reactions.

Experimental Workflow: A Generalized Synthetic Approach

Synthetic workflow for triacontanoic acid.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying long-chain fatty acids like triacontanoic acid.[11] The choice of solvent is critical for successful purification.

Experimental Protocol: Recrystallization of Triacontanoic Acid

-

Solvent Selection: Identify a suitable solvent in which triacontanoic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Acetone is often a good choice for recrystallizing fatty acid-acetamide compounds, which can be an intermediate step in purification.[11][12]

-

Dissolution: Dissolve the crude triacontanoic acid in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Biological Activities and Mechanisms of Action

Triacontanoic acid has garnered interest for its diverse biological activities, including its role as a plant growth regulator and its potential therapeutic effects in cardiovascular health as a component of the natural mixture D-003.

Plant Growth Regulation

The related C30 alcohol, triacontanol, is a well-known plant growth regulator, and its mechanism is thought to involve the generation of a second messenger, L(+)-adenosine.[12][13][14][15][16] This signaling molecule is believed to influence various physiological processes leading to enhanced growth and yield.[13][14][16]

Signaling Pathway: Postulated Mechanism of Triacontanol in Plants

Triacontanol signaling in plants.

Cardiovascular Effects (as a component of D-003)

D-003 is a mixture of very-long-chain fatty acids, including triacontanoic acid, purified from sugarcane wax, which has demonstrated antiplatelet and cholesterol-lowering activities in animal models and clinical studies.[4][17]

Antiplatelet Activity: Clinical studies on D-003 have shown a significant and reversible increase in bleeding time at higher doses, indicating an antiplatelet effect.[17] The precise mechanism by which triacontanoic acid contributes to this effect is still under investigation, but it may involve interference with platelet aggregation pathways. One potential mechanism for fatty acids, in general, is the modulation of signaling pathways involving platelet-activating factor (PAF).[18][19][20][21]

Cholesterol-Lowering Activity: D-003 has been shown to dose-dependently reduce serum LDL-C and total cholesterol.[17] This effect is thought to be mediated, at least in part, by the regulation of HMG-CoA reductase activity, the rate-limiting enzyme in cholesterol biosynthesis.[22][23] However, it is important to note that the direct effect of pure triacontanoic acid on HMG-CoA reductase gene expression requires further investigation.[24]

Signaling Pathway: Potential Mechanisms of Cardiovascular Effects

References

- 1. Triacontanoic acid | C30H60O2 | CID 10471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Melissic acid - Wikipedia [en.wikipedia.org]

- 3. Triacontanoic acid [webbook.nist.gov]

- 4. CAS 506-50-3: Triacontanoic acid | CymitQuimica [cymitquimica.com]

- 5. Triacontanoic Acid | TargetMol [targetmol.com]

- 6. gcms.cz [gcms.cz]

- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. 335. A synthesis of certain higher aliphatic compounds. Part IV. Synthesis of n-triacontanoic acid from stearic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. US2816903A - Purification of long chain fatty acids - Google Patents [patents.google.com]

- 12. saahasindia.org [saahasindia.org]

- 13. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Triacontanol and Its Second Messenger 9-β-l(+)-Adenosine as Plant Growth Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Platelet-activating factor (PAF-acether) secretion from platelets: effect of aggregating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Platelet-activating factor - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]

- 22. 5' end of HMG CoA reductase gene contains sequences responsible for cholesterol-mediated inhibition of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. HMG CoA reductase: a negatively regulated gene with unusual promoter and 5' untranslated regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Characterizing the Role of HMG-CoA Reductase in Aryl Hydrocarbon Receptor-Mediated Liver Injury in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Effects of Melissic Acid: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the current state of research on melissic acid (triacontanoic acid). It adheres to a technical format, presenting available data and outlining potential methodologies for future investigation.

Introduction to Melissic Acid

Melissic acid, also known as triacontanoic acid, is a very long-chain saturated fatty acid (VLSFA) with the chemical formula C30H60O2.[1][2] It is a white, waxy solid found in various natural sources, most notably in beeswax, from which its name is derived (Melissa is Greek for bee), as well as in the waxes of some plants.[2][3] Industrially, melissic acid and its derivatives are utilized for their physical properties in cosmetics, as lubricants, and in the manufacturing of surfactants and detergents.[3]

While its chemical and physical properties are well-documented, a comprehensive review of the scientific literature reveals a notable scarcity of in-depth studies on the specific biological and pharmacological effects of pure melissic acid. Much of the available biological data pertains to broader categories of fatty acids or complex natural extracts.

Analysis of Existing Research and Data

The current body of scientific literature lacks specific, quantitative data on the bioactivity of melissic acid. While there is research on very long-chain saturated fatty acids as a general class, and on complex mixtures containing melissic acid, these findings are not specific to the compound itself.

One study on D-003, a mixture of very long-chain aliphatic acids purified from sugar cane wax that includes triacontanoic acid, indicated antiplatelet and cholesterol-lowering activities in animal models.[4] However, the contribution of melissic acid to these effects cannot be isolated from the other components of the mixture. Similarly, a study on a triacontanoic ester of a lignan showed tumor-suppressive activity, but this effect is attributed to the complex molecule rather than free melissic acid.[5]

General studies on VLSFAs have suggested potential associations with reduced risks of cardiovascular diseases and type 2 diabetes, but these are broad epidemiological findings that do not delineate the specific effects of individual fatty acids like melissic acid.[6][7]

Due to this lack of specific research, it is not possible to present quantitative data tables on the effects of melissic acid, nor are there established experimental protocols or defined signaling pathways to report at this time. The following sections on experimental protocols and signaling pathways are therefore presented as a guide for future research endeavors into the potential effects of this compound.

Proposed Experimental Protocols for Investigating Melissic Acid Effects

To address the current gap in knowledge, a systematic investigation of melissic acid's biological effects is required. Below are detailed, hypothetical experimental protocols that could be employed to assess its potential anti-inflammatory, antioxidant, and cytotoxic activities.

In Vitro Anti-inflammatory Activity Assessment

Objective: To determine if melissic acid can modulate inflammatory responses in a cellular model.

Experimental Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture and Treatment: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 24-well plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of melissic acid (e.g., 1, 10, 50 µM) for 2 hours.

-

Induction of Inflammation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. A vehicle control (DMSO) and a positive control (e.g., dexamethasone) are included.

-

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated for quantification.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, a cell viability assay, such as the MTT or PrestoBlue assay, is performed in parallel.

Antioxidant Capacity Assessment

Objective: To evaluate the free-radical scavenging ability of melissic acid.

Methodology:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A stock solution of DPPH in methanol is prepared.

-

Different concentrations of melissic acid are added to the DPPH solution in a 96-well plate.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm. Ascorbic acid or Trolox is used as a positive control.

-

The percentage of radical scavenging activity is calculated.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.

-

The ABTS•+ solution is diluted with ethanol to a specific absorbance.

-

Various concentrations of melissic acid are allowed to react with the ABTS•+ solution.

-

The absorbance is read at 734 nm after a 6-minute incubation. Trolox is used as a standard.

-

In Vitro Cytotoxicity and Anti-Cancer Assessment

Objective: To determine if melissic acid exhibits cytotoxic effects on cancer cell lines.

Experimental Model: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous control cell line (e.g., HEK293).

Methodology:

-

Cell Culture and Treatment: Cells are seeded in 96-well plates and treated with a range of melissic acid concentrations for 48 or 72 hours.

-

Cell Viability Assay: Cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm, and the IC50 (half-maximal inhibitory concentration) is calculated.

-

Apoptosis Assay: To determine the mode of cell death, an Annexin V-FITC/Propidium Iodide apoptosis detection kit is used, followed by analysis with flow cytometry.

-

Cell Cycle Analysis: Cells are treated with melissic acid, fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the effects on cell cycle distribution.

Potential Signaling Pathways for Investigation

Given the lack of specific data for melissic acid, we can hypothesize potential signaling pathways to investigate based on the known mechanisms of other fatty acids in inflammation and cancer.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. A hypothetical investigation into melissic acid's effect on this pathway would involve examining its ability to prevent the phosphorylation and subsequent degradation of IκBα, which would, in turn, prevent the nuclear translocation of the p65 subunit of NF-κB. This can be assessed by Western blotting and immunofluorescence.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by melissic acid.

A General Experimental Workflow

The following diagram illustrates a general workflow for screening a novel compound like melissic acid for biological activity, from initial in vitro assays to more complex cellular mechanism studies.

Caption: General experimental workflow for investigating the bioactivity of a novel compound.

Conclusion and Future Directions

Melissic acid is a readily available very long-chain saturated fatty acid with well-defined physical properties but largely unexplored biological effects. The current scientific literature presents a clear gap in the understanding of its potential pharmacological activities. This whitepaper outlines a series of established, robust experimental protocols that can be utilized to systematically investigate the anti-inflammatory, antioxidant, and cytotoxic properties of melissic acid.

Future research should focus on performing these foundational in vitro studies. Positive findings would warrant progression to more complex cellular and molecular analyses to elucidate specific mechanisms of action and signaling pathways. Ultimately, in vivo studies in relevant animal models would be necessary to validate any promising in vitro results and to assess the therapeutic potential of melissic acid. The work proposed herein would provide the necessary preliminary data to begin to understand the role, if any, that melissic acid may play in cellular processes and disease.

References

- 1. Triacontanoic acid | C30H60O2 | CID 10471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Melissic acid - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Triacontanoic ester of 5ʹʹ-hydroxyjustisolin: Tumour suppressive role in cervical cancer via Bcl-2, BAX and caspase-3 mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Very long-chain saturated fatty acids and diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

Melissic Acid as a Biomarker in Plant Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melissic acid, a 30-carbon saturated very-long-chain fatty acid (VLCFA), is an integral component of plant cuticular waxes and sphingolipids. While specific quantitative data focusing solely on melissic acid as a stress biomarker is limited in current literature, its role is best understood within the broader context of VLCFAs. These molecules are crucial for forming the protective cuticle, maintaining membrane integrity, and are implicated in signaling pathways that govern plant responses to a multitude of biotic and abiotic stresses. This guide provides a comprehensive overview of the function of VLCFAs, including melissic acid, as potential biomarkers. It details experimental protocols for their analysis, outlines the signaling pathways regulating their biosynthesis, and presents available quantitative data on VLCFA compositional changes under stress, thereby offering a foundational resource for researchers in plant science and drug development.

Introduction: The Role of Very-Long-Chain Fatty Acids in Plant Stress Response

Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 20 carbons or more. In plants, they are essential for various physiological and structural functions. Melissic acid (C30:0) is a saturated VLCFA found in plant and animal waxes.[1]

VLCFAs are the precursors for a variety of lipids that are critical for plant survival and interaction with the environment:

-

Cuticular Waxes: VLCFAs are the building blocks of cuticular waxes, which form a hydrophobic layer on the plant's aerial surfaces. This layer is the primary barrier against non-stomatal water loss, UV radiation, and pathogen invasion.[2][3][4] The composition and quantity of these waxes, including their VLCFA constituents, are known to change in response to environmental stressors such as drought, salinity, and temperature extremes.[5]

-

Sphingolipids: VLCFAs are major components of sphingolipids, which are essential constituents of the plasma membrane.[2][6] Sphingolipids are not only structural components but also act as signaling molecules in processes like programmed cell death and responses to biotic and abiotic stress.[2][6]

-

Suberin: VLCFAs are also major components of the root suberin barrier, which is fundamental for nutrient homeostasis and adaptation to adverse soil conditions.[3]

Changes in the levels of total and specific VLCFAs have been observed under various stress conditions, suggesting their potential as biomarkers for assessing plant health and stress responses.[5][7][8]

Quantitative Data on VLCFA Changes Under Stress

While specific quantitative data for melissic acid is sparse, studies on various plant species have documented significant changes in the composition of VLCFAs and their derivatives in cuticular wax under stress conditions. These changes often involve an increase in total wax load and a shift in the chain-length distribution of alkanes, which are derived from VLCFAs.

Table 1: Changes in Cuticular Wax Composition in Arabidopsis thaliana Rosette Leaves Under Cold Acclimation [9]

| Compound Class | Chain Length | WT Control (µg/g FW) | WT Cold-Acclimated (µg/g FW) | Change (%) |

| Fatty Acids | C28:0 | 0.4 ± 0.1 | 0.2 ± 0.05 | -50.0% |

| C30:0 (Melissic Acid) | Not Reported | Not Reported | - | |

| Alkanes | C29 | 10.2 ± 1.5 | 5.8 ± 0.9 | -43.1% |

| C31 | 5.5 ± 0.8 | 3.1 ± 0.5 | -43.6% | |

| Primary Alcohols | C28 | 1.2 ± 0.2 | 0.5 ± 0.1 | -58.3% |

| C30 | 0.8 ± 0.1 | 0.3 ± 0.05 | -62.5% |

Table 2: Changes in Fatty Acid Composition in Wheat (Triticum aestivum) Leaves Under Drought Stress [10]

| Fatty Acid | Control (%) | Drought Stress (%) | Change |

| Palmitic Acid (C16:0) | 33.71 | 39.10 | +16.0% |

| Stearic Acid (C18:0) | Not Reported | Not Reported | - |

| Oleic Acid (C18:1) | 0.95 | 2.11 | +122.1% |

| Linoleic Acid (C18:2) | 7.52 | 6.85 | -8.9% |

| Linolenic Acid (C18:3) | 55.23 | 51.18 | -7.3% |

| Melissic Acid (C30:0) | Not Reported | Not Reported | - |

Note: The absence of melissic acid in these tables highlights the need for more targeted research on this specific VLCFA.

Signaling Pathways

A direct signaling role for free melissic acid has not been established. However, its biosynthesis is tightly regulated by stress-responsive signaling pathways. Furthermore, as a component of sphingolipids, it is part of a class of molecules with known signaling functions.

Regulation of VLCFA Biosynthesis by Abscisic Acid (ABA)

Abscisic acid (ABA) is a key phytohormone that mediates responses to abiotic stresses, particularly drought. The transcription factor MYB96 is a crucial component of the ABA signaling pathway and directly regulates the expression of genes involved in the biosynthesis of cuticular waxes.[4][5][7][11] This provides a clear link between an environmental stress signal (drought), a signaling molecule (ABA), and the production of VLCFAs, including the precursors to melissic acid.

Sphingolipid-Mediated Signaling

VLCFAs, including melissic acid, are incorporated into ceramides, the backbone of sphingolipids. Sphingolipids and their phosphorylated derivatives are bioactive molecules involved in various cellular processes, including programmed cell death and stress signaling.[2][6][12] Changes in the levels of specific sphingolipid species containing different VLCFAs can trigger downstream signaling cascades. While the specific signaling roles of melissic acid-containing sphingolipids are not well-defined, this remains a promising area of research.

Experimental Protocols

The analysis of melissic acid as part of the total VLCFA profile from plant tissue typically involves lipid extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction and Quantification of Very-Long-Chain Fatty Acids from Plant Leaves

This protocol is a generalized method adapted from several sources for the analysis of cuticular waxes and total fatty acids.[13][14][15]

Materials:

-

Plant leaf tissue

-

Pre-heated (75°C) isopropanol with 0.01% butylated hydroxytoluene (BHT)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Hexane

-

Methanolic HCl (e.g., 3N) or BF3-Methanol

-

Internal standard (e.g., nonadecanoic acid, C19:0)

-

Glass tubes with Teflon-lined caps

-

Nitrogen gas stream

-

GC-MS system

Procedure:

-

Sample Collection and Inactivation of Lipases:

-

Excise 100-500 mg of fresh leaf tissue.

-

Immediately immerse the tissue in 3 mL of pre-heated (75°C) isopropanol containing 0.01% BHT to inactivate lipolytic enzymes.[13] Incubate for 15 minutes.

-

-

Lipid Extraction:

-

Add 1.5 mL of chloroform and 0.6 mL of water to the tube.

-

Agitate at room temperature for 1 hour.

-

Transfer the lipid extract to a new glass tube.

-

Re-extract the tissue pellet with 4 mL of chloroform:methanol (2:1, v/v) with 0.01% BHT for 30 minutes.

-

Repeat the re-extraction until the tissue appears white. Pool all extracts.

-

-

Phase Separation:

-

Add 0.9% NaCl solution to the pooled extract to achieve a final chloroform:methanol:water ratio of approximately 2:1:0.8.

-

Vortex and centrifuge at low speed to separate the phases.

-

Carefully collect the lower chloroform phase containing the total lipids.

-

-

Drying and Saponification/Transesterification:

-

Evaporate the chloroform under a stream of nitrogen gas.

-

To the dried lipid extract, add a known amount of internal standard (e.g., C19:0).

-

Add 2 mL of methanolic HCl or BF3-methanol.

-

Incubate at 80-100°C for 1-2 hours to convert fatty acids to their fatty acid methyl esters (FAMEs).[14]

-

-

FAME Extraction:

-

After cooling, add 1 mL of hexane and 1 mL of water.

-

Vortex and centrifuge.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Analyze the hexane extract using a GC-MS system equipped with a suitable capillary column (e.g., DB-23, HP-5MS).

-

Use a temperature gradient appropriate for separating long-chain FAMEs. For example: initial temperature of 150°C, ramp to 250°C at 4°C/min, and hold for 10 minutes.

-

Identify melissic acid methyl ester based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the amount of melissic acid by comparing its peak area to that of the internal standard.

-

Experimental Workflow

The overall process for investigating melissic acid as a biomarker can be summarized in the following workflow:

Conclusion and Future Perspectives

Melissic acid, as a member of the VLCFA class, is a fundamental component of plant protective layers and membranes that are dynamically regulated in response to environmental stress. While its direct role as a signaling molecule is yet to be elucidated, the pathways governing its synthesis are intrinsically linked to major stress response networks, such as ABA signaling.

The primary challenge in establishing melissic acid as a specific and reliable biomarker is the current lack of targeted quantitative studies. Most lipidomic and metabolomic analyses focus on more abundant fatty acids or broader lipid classes.

Future research should focus on:

-

Targeted Quantification: Performing detailed time-course and dose-response studies to quantify changes in melissic acid levels in various plant species under a range of specific biotic and abiotic stresses.

-

Functional Analysis: Utilizing genetic approaches (e.g., CRISPR/Cas9) to modulate the levels of C30 fatty acids specifically and observe the impact on stress tolerance.

-

Sphingolipidomics: Investigating the profile of sphingolipids containing melissic acid and their potential role as signaling molecules in stress response pathways.

For professionals in drug development, understanding how stress modulates the lipid barrier of plants can provide insights into developing compounds that enhance plant resilience or, conversely, disrupt pathogen interactions with the plant surface. The methodologies and pathways described herein provide a robust framework for initiating such investigations into the role of melissic acid and other VLCFAs in plant health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Cuticular Waxes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Comparative physiological and metabolomics analysis of wheat (Triticum aestivum L.) following post-anthesis heat stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. mdpi.com [mdpi.com]

- 11. Metabolome Profiling of Heat Priming Effects, Senescence, and Acclimation of Bread Wheat Induced by High Temperatures at Different Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Molecular and Evolutionary Mechanisms of Cuticular Wax for Plant Drought Tolerance [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic responses to salt stress of barley (Hordeum vulgare L.) cultivars, Sahara and Clipper, which differ in salinity tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Combining Metabolic Analysis With Biological Endpoints Provides a View Into the Drought Resistance Mechanism of Carex breviculmis [frontiersin.org]

Methodological & Application

Application Note: Quantification of Triacontanoic Acid in Biological Matrices Using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triacontanoic acid (or melissic acid) is a saturated very-long-chain fatty acid (VLCFA) with a 30-carbon backbone. The quantification of VLCFAs like triacontanoic acid is crucial in various research fields, including the study of metabolic disorders such as X-linked adrenoleukodystrophy, where abnormal accumulation of these fatty acids is a key biomarker.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the quantification of fatty acids. However, due to the low volatility and high polarity of carboxylic acids, a chemical derivatization step is essential to convert them into more volatile and thermally stable esters suitable for GC analysis.[2][3][4]

This application note details a robust protocol for the extraction, derivatization, and quantification of total triacontanoic acid from plasma samples using GC-MS. The method involves saponification to release triacontanoic acid from its conjugated forms, followed by liquid-liquid extraction and silylation to form a trimethylsilyl (TMS) ester. Quantification is achieved using an internal standard and a calibration curve.

Experimental Protocols

Required Materials and Reagents

-

Apparatus:

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

Autosampler vials (2 mL) with inserts

-

Glass test tubes with PTFE-lined screw caps

-

Heating block or water bath

-

Centrifuge

-

Nitrogen evaporation system

-

Vortex mixer

-

Pipettes and precision syringes

-

-

Reagents:

-

Triacontanoic Acid (≥98% purity)

-

Lignoceric Acid (C24:0) or other suitable very-long-chain fatty acid as Internal Standard (IS) (≥98% purity)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]

-

Pyridine or Acetonitrile (Anhydrous, GC grade)

-

Hexane (HPLC grade)

-

Toluene (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Chloride (NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ultrapure water

-

Preparation of Standards and Solutions

-

Triacontanoic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of triacontanoic acid and dissolve it in 10 mL of toluene or another suitable organic solvent.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Lignoceric Acid and dissolve in 10 mL of toluene.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the triacontanoic acid stock solution. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

-

Potassium Hydroxide Solution (2 M in Methanol): Dissolve 11.2 g of KOH in 100 mL of methanol. Prepare fresh.

Sample Preparation Protocol

This protocol describes the analysis of total triacontanoic acid (free and esterified).

-

Sample Aliquoting: Pipette 100 µL of the plasma sample into a glass screw-cap test tube.

-

Internal Standard Spiking: Add a known amount (e.g., 20 µL) of the IS working solution to each sample, calibration standard, and quality control (QC) sample.

-

Saponification (Hydrolysis): Add 1 mL of 2 M methanolic KOH to each tube.[6] Cap the tubes tightly, vortex for 30 seconds, and heat at 80°C for 60 minutes to hydrolyze the lipids and release the fatty acids.[2]

-

Cooling & Acidification: Allow the tubes to cool to room temperature. Acidify the mixture to a pH of approximately 1-2 by adding ~80 µL of concentrated HCl.[6] Vortex thoroughly. This step protonates the fatty acid salts, making them extractable into an organic solvent.

-

Liquid-Liquid Extraction (LLE):

-

Add 2 mL of hexane to each tube.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes to separate the layers.[6]

-

Carefully transfer the upper organic layer (hexane) to a clean glass tube.

-

Repeat the extraction step once more with another 2 mL of hexane and combine the organic layers.

-

-

Drying and Evaporation:

-

Add a small amount of anhydrous sodium sulfate to the combined hexane extract to remove any residual water.

-

Transfer the dried extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.[2]

-

Derivatization Protocol (Silylation)

-

Reagent Addition: To the dried residue from the previous step, add 50 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS.[2][5]

-

Reaction: Tightly cap the vials, vortex for 10 seconds, and heat at 60°C for 30-60 minutes in a heating block.[2][5]

-

Final Preparation: After cooling to room temperature, the sample is ready for GC-MS analysis.[2] Transfer the solution to a GC autosampler vial with an insert if necessary.

GC-MS Instrumental Parameters

The following are typical starting conditions and may require optimization for your specific instrument.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injector Temperature | 280 - 300°C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| GC Column | HP-5MS, DB-5MS, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)[7] |

| Oven Program | Initial 70°C, hold for 2 min; ramp to 230°C at 10°C/min; ramp to 320°C at 5°C/min; hold for 10 min[8] |

| Mass Spectrometer | |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mode | Scan Mode: m/z 50-650 for initial identification.SIM Mode: For quantification, monitor characteristic ions. |

| Characteristic Ions (TMS derivatives) | To be determined by injecting a derivatized standard. For TMS esters, key ions often include [M-15]⁺ and others. |

Data Presentation

Quantitative performance of the method should be validated by assessing linearity, precision, and accuracy. The results are typically summarized as shown in the table below (example data).

Table 1: Summary of Method Validation Parameters

| Parameter | Triacontanoic Acid |

| Linearity | |

| Calibration Range (µg/mL) | 1.0 - 100.0 |

| Correlation Coefficient (r²) | > 0.995 |

| Precision (%RSD) | |

| Intra-day (n=6) at Low QC (5 µg/mL) | < 10% |

| Intra-day (n=6) at High QC (80 µg/mL) | < 8% |

| Inter-day (3 days) at Low QC | < 15% |

| Inter-day (3 days) at High QC | < 12% |

| Accuracy (% Recovery) | |

| Low QC (5 µg/mL) | 92.5% |

| Medium QC (40 µg/mL) | 98.1% |

| High QC (80 µg/mL) | 103.4% |

| Limits | |

| Limit of Detection (LOD) (µg/mL) | 0.3 |

| Limit of Quantification (LOQ) (µg/mL) | 1.0 |

Visualizations

Experimental Workflow Diagram

The entire analytical process, from sample collection to final quantification, is illustrated in the following workflow.

Caption: Workflow for triacontanoic acid quantification.

Logical Relationship: Derivatization for GC-MS

This diagram illustrates why derivatization is a mandatory step for analyzing compounds like triacontanoic acid by GC-MS.

Caption: Rationale for derivatization in GC-MS analysis.

References

- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. youtube.com [youtube.com]